REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([CH2:9][N+:10]#[C-:11])[N:5]=2)CC1.C1([C:15]2[O:19]N(C)C(NC=O)N=2)CC1.C(N(CC)CC)C.[O:31]=P(Cl)(Cl)Cl>C(Cl)Cl.O>[CH:11]([NH:10][CH2:9][C:6]1[N:5]=[C:4]([CH2:1][O:19][CH3:15])[O:8][N:7]=1)=[O:31]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=NO1)C[N+]#[C-]
|
Name
|
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(N(O1)C)NC=O
|
Name
|
|
Quantity
|
176 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Na
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with ether
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |